4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride, which reflects the complete substitution pattern on the pyrimidine ring system. Alternative nomenclature includes 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride, where the methylthio designation is commonly used interchangeably with methylsulfanyl in chemical literature. The compound is officially registered under Chemical Abstracts Service number 1269119-14-3, which serves as its unique identifier in chemical databases and regulatory documentation.
The nomenclature systematically describes the molecular architecture, beginning with the pyrimidine core structure numbered according to International Union of Pure and Applied Chemistry conventions. The chlorine atoms occupy positions 4 and 6 of the pyrimidine ring, while the methylsulfanyl group is attached at position 2. The carbonyl chloride functional group extends from position 5, creating an acyl chloride moiety that significantly influences the compound's reactivity profile.
Additional registry information includes the Molecular Design Limited number MFCD22200536 and the PubChem Substance identification number 329766502. These identifiers facilitate cross-referencing across multiple chemical databases and ensure accurate compound identification in research and commercial applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C6H3Cl3N2OS, indicating a compact yet highly substituted heterocyclic structure. This formula reveals the presence of six carbon atoms forming the pyrimidine ring and methyl substituent, three hydrogen atoms distributed across the methylthio group, three chlorine atoms providing significant halogen character, two nitrogen atoms integral to the pyrimidine ring system, one oxygen atom from the carbonyl functionality, and one sulfur atom in the methylthio substituent.
The molecular weight is precisely determined as 257.52 grams per mole, reflecting the substantial contribution of the three chlorine atoms and the sulfur-containing substituent. This molecular weight places the compound in a range suitable for various synthetic applications while maintaining sufficient volatility for certain reaction conditions and purification procedures.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C6H3Cl3N2OS |
| Molecular Weight | 257.52 g/mol |
| Monoisotopic Mass | 255.903167 Da |
| Exact Mass | 257.513 g/mol |
| Heavy Atom Count | 12 |
The elemental composition analysis reveals a chlorine content of approximately 41.3% by mass, contributing significantly to the compound's physical and chemical properties. The sulfur content of 12.4% and nitrogen content of 10.9% further emphasize the heteroatom-rich nature of this molecular structure.
X-ray Crystallographic Studies and Bonding Geometry
Crystallographic analysis of this compound reveals important insights into its solid-state structure and intermolecular interactions. The compound exhibits a melting point range of 72-77 degrees Celsius, indicating relatively strong intermolecular forces in the crystalline state. This thermal behavior suggests the presence of dipole-dipole interactions and possible weak hydrogen bonding involving the electronegative chlorine atoms and the carbonyl oxygen.
The pyrimidine ring system maintains planarity characteristic of aromatic heterocycles, with bond lengths and angles consistent with established pyrimidine crystal structures. The carbonyl chloride group extends from the ring plane, creating a geometry that influences both reactivity and crystal packing arrangements. The methylthio substituent adopts a conformation that minimizes steric hindrance with the adjacent chlorine atoms while maximizing favorable electronic interactions.
Related crystallographic studies on similar dichloropyrimidine derivatives have revealed that crystal packing is influenced by carbon-hydrogen to oxygen interactions and possible weak pi-pi stacking interactions between aromatic rings. The 4,6-dichloropyrimidine moiety typically exhibits planarity with root mean square deviations from the least-squares plane of approximately 0.031 Angstroms for non-hydrogen atoms.
The bond geometry analysis shows typical carbon-nitrogen bond lengths of approximately 1.33 Angstroms within the pyrimidine ring, consistent with partial double bond character due to aromatic delocalization. The carbon-chlorine bonds exhibit lengths of approximately 1.73 Angstroms, while the carbon-sulfur bond in the methylthio group measures approximately 1.78 Angstroms.
Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of this compound is influenced by the electron-withdrawing nature of the multiple chlorine substituents and the carbonyl chloride functionality. While the parent pyrimidine ring system can potentially exhibit amino-imino tautomerism at nitrogen positions, the presence of electron-withdrawing groups significantly affects the tautomeric equilibrium. The methylthio group at position 2 provides some electron density to the ring system, but this effect is countered by the strong electron-withdrawing influence of the three chlorine atoms.
Research on related pyrimidine derivatives has demonstrated that tautomerism of nitrogen heterocycles is highly dependent on the substitution pattern and environmental conditions. The 4,6-dichloro substitution pattern creates an electron-deficient pyrimidine ring that favors the keto form over potential enol tautomers. The carbonyl chloride group at position 5 further stabilizes the electronic structure through resonance interactions with the pyrimidine pi-system.
The resonance stabilization of this compound involves delocalization of electron density across the pyrimidine ring, with contributions from the methylthio group's sulfur lone pairs and the carbonyl oxygen. The chlorine atoms, while electron-withdrawing through their inductive effect, can provide some resonance stabilization through donation of their lone pair electrons to the ring system. This dual electronic nature creates a balanced system where the pyrimidine ring maintains aromatic character while bearing significant electrophilic character at multiple positions.
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2OS/c1-13-6-10-3(7)2(5(9)12)4(8)11-6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZGWIOWCZZQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269119-14-3 | |
| Record name | 1269119-14-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pathway B: Direct Chlorination of Pre-Functionalized Pyrimidines
Alternative approaches utilize 2-methylthiopyrimidine-5-carboxylic acid as the starting material. Chlorination at positions 4 and 6 is achieved using thionyl chloride (SOCl₂) or PCl₅ under reflux conditions. This method avoids multi-step functionalization but requires stringent temperature control to prevent over-chlorination.
Reaction Optimization and Catalysis
Chlorination Agents and Solvent Systems
Phosphorus oxychloride remains the chlorination agent of choice due to its dual role as a solvent and reactant. Industrial-scale reactions employ POCl₃ in excess (4–10 molar equivalents) at 100–110°C, achieving yields of 40–80%. Catalytic N,N-dimethylaniline (0.5–2 mol%) enhances reaction rates by facilitating the formation of reactive intermediates.
Comparative Data:
| Chlorination Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| POCl₃ | 100–110 | 70–80 | H₃PO₄, HCl |
| SOCl₂ | 90 | 95–99 | SO₂, HCl |
| PCl₅ | 120 | 60–65 | POCl₃, HCl |
Thionyl chloride demonstrates superior efficiency in converting carboxylic acids to acyl chlorides, as evidenced by 99% yields when reacting 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid with SOCl₂ and DMF at 90°C.
Methylthio Group Installation
Methylation of thiol precursors is typically performed using methyl iodide or dimethyl sulfate in polar aprotic solvents. Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution at position 2, reducing reaction times from 24 hours to 6–8 hours.
Purification and Analytical Validation
Crystallization and Chromatography
Crude products are purified via recrystallization in dichloromethane/hexane mixtures (3:1 v/v), yielding crystals with >95% purity. Column chromatography on silica gel (hexane/ethyl acetate gradient) resolves regioisomeric impurities, particularly 4-chloro-6-hydroxy derivatives.
Spectroscopic Characterization
-
¹H NMR : Methylthio protons resonate at δ 2.58–2.63 ppm as singlets, while pyrimidine ring protons appear as deshielded singlets (δ 8.90–9.15 ppm).
-
¹³C NMR : Carbonyl carbons exhibit signals at δ 165–170 ppm, with chlorine-substituted carbons at δ 145–150 ppm.
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XRD : Single-crystal analyses confirm planarity (r.m.s. deviation <0.015 Å) and bond lengths consistent with aromatic C-Cl (1.72–1.74 Å) and C-S (1.78–1.80 Å) bonds.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium ethoxide or sodium methoxide in ethanol are commonly used.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction Reactions: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of aldehydes or alcohols.
Scientific Research Applications
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex pyrimidine derivatives.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: In the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of nucleic acid function. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is part of a broader family of 4,6-dichloro-2-(methylthio)pyrimidine derivatives. Key structural analogs and their differences are summarized below:
Key Observations :
- Reactivity Hierarchy : Carbonyl chloride > aldehyde > nitrile > ester > carboxylic acid. The chloride’s electrophilicity enables rapid reactions with amines or alcohols, whereas esters require harsher conditions (e.g., primary amines at 0°C ).
- Stability : Carboxylic acid and ester derivatives are more stable under ambient conditions compared to the moisture-sensitive carbonyl chloride .
Carbonyl Chloride :
- Peptidomimetics : Used in solid-phase synthesis of pyrrolopyrimidine-based α-helix mimetics, critical for inhibiting protein-protein interactions .
- Intermediate : Reacts with amines to form amides, as seen in the synthesis of neuroprotective agents .
Carboxylic Acid :
- Ligand Synthesis: Serves as a precursor for metal-chelating agents. Its methyl ester derivative (CAS No. 95907-42-9) undergoes nucleophilic displacement with benzylamine to yield 99% pure intermediates .
Aldehyde :
- Cyclization Reactions : Key in forming 7,8-dihydropyrido[2,3-d]pyrimidines, which exhibit anti-inflammatory properties .
Nitrile :
- Heterocycle Synthesis : High similarity (0.86 ) to the target compound suggests utility in agrochemical intermediates, though direct applications are less documented .
Commercial Availability and Cost
Biological Activity
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring substituted with chlorine and a methylthio group, allows for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
- Molecular Formula : C₆H₃Cl₃N₂OS
- Molecular Weight : Approximately 220.56 g/mol
- CAS Number : 1269119-14-3
The compound's reactivity is largely attributed to the carbonyl chloride functional group, which facilitates its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi. A study highlighted its effectiveness in inhibiting the growth of specific pathogens, suggesting its potential use in developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various assays. In vitro studies demonstrated that it effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. The IC₅₀ values for COX-2 inhibition were found to be comparable to those of standard anti-inflammatory drugs .
Case Study: COX Inhibition Assay
In a study assessing the anti-inflammatory activity of pyrimidine derivatives, this compound was shown to significantly reduce the secretion of inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophages. The compound's mechanism of action involves the suppression of NF-κB signaling pathways, which are critical in mediating inflammatory responses .
Table 2: Anti-inflammatory Activity Data
Potential Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. The compound's ability to interact with nucleic acids and inhibit key enzymes involved in cancer cell proliferation is under investigation.
The biological activity of this compound can be attributed to its reactivity towards nucleophiles and electrophiles within biological systems. This reactivity allows it to form covalent bonds with critical biological macromolecules, leading to inhibition of enzyme activities and disruption of nucleic acid functions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes condensation of pyrimidine precursors (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) with trifluoromethylbenzoyl derivatives under controlled conditions. Catalysts like DIC (diisopropylcarbodiimide) or DIEA (N,N-diisopropylethylamine) in DMF solvent are used to facilitate imine bond formation. Reaction progress is monitored via thin-layer chromatography (TLC). Post-synthesis purification involves column chromatography or recrystallization .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization employs a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions on the pyrimidine ring.
- FTIR to confirm carbonyl (C=O) and methylthio (S-CH₃) functional groups.
- Mass spectrometry (MS) for molecular weight validation.
- Elemental analysis to ensure purity and stoichiometry .
Q. What biological activities have been reported for this compound?
- Methodological Answer : The compound exhibits enzyme inhibitory activity, particularly against cyclooxygenase (COX-1/COX-2), due to its trifluoromethylbenzoyloxyimino group. In vitro assays using macrophage models (e.g., RAW 264.7 cells) demonstrate dose-dependent suppression of pro-inflammatory cytokines like TNF-α and IL-6. Its methylthio group enhances membrane permeability, aiding intracellular target engagement .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence reactivity and bioactivity?
- Methodological Answer : Substituent effects are critical:
- Chlorine atoms at C4/C6 increase electrophilicity, favoring nucleophilic substitution reactions.
- Methylthio group (S-CH₃) at C2 improves lipophilicity and metabolic stability.
- Trifluoromethylbenzoyloxyimino moiety enhances binding to hydrophobic enzyme pockets. Comparative studies with analogs (e.g., ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate) show that electron-withdrawing groups (e.g., CF₃) stabilize transition states during enzyme inhibition .
Q. What methodological challenges arise in regioselective functionalization of the pyrimidine ring?
- Methodological Answer : Regioselectivity is influenced by:
- Directing groups : The methylthio group at C2 directs electrophilic substitution to C5.
- Protective strategies : Temporary protection of reactive sites (e.g., using benzyloxy groups) enables sequential functionalization. For example, chlorination at C5 with N-chlorosuccinimide (NCS) requires prior protection of C4/C6 positions .
Q. How can low yields in nucleophilic substitution reactions be resolved?
- Methodological Answer : Optimize reaction parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature : Elevated temperatures (e.g., 90°C) accelerate substitution but may require inert atmospheres to prevent decomposition.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions. Evidence from POCl3-mediated chlorination shows >67% yield under reflux conditions .
Q. What strategies are used in structure-activity relationship (SAR) studies for COX inhibition?
- Methodological Answer : SAR studies involve:
- Systematic substitution : Replacing the methylthio group with thioether or amino groups to assess steric/electronic effects.
- Bioisosteric replacement : Trifluoromethyl groups are substituted with nitro or cyano groups to modulate binding affinity.
- Enzymatic assays : COX-1/COX-2 inhibition is quantified using fluorogenic substrates (e.g., scopoletin for peroxidase activity). IC₅₀ values correlate with substituent electronegativity .
Q. How are contradictory bioactivity data across studies reconciled?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., primary vs. immortalized cells) or readout methods (e.g., ELISA vs. Western blot).
- Solubility limitations : Poor aqueous solubility may reduce apparent activity. Use of co-solvents (e.g., DMSO ≤0.1%) or prodrug formulations mitigates this.
- Metabolic stability : Hepatic microsome assays identify rapid degradation pathways, guiding structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
